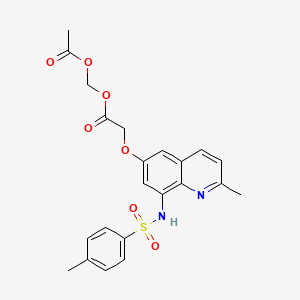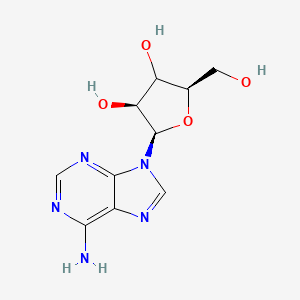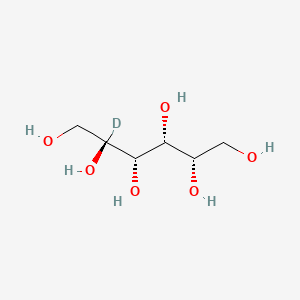
D-Sorbitol-d1-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Sorbitol-d1-2: D-Glucitol-d1-2 , is a deuterium-labeled derivative of D-Sorbitol. D-Sorbitol is a six-carbon sugar alcohol commonly used as a sugar substitute. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Sorbitol-d1-2 is synthesized by the deuteration of D-Sorbitol. The process involves the replacement of hydrogen atoms in D-Sorbitol with deuterium atoms. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically include a deuterium source, a catalyst such as palladium on carbon, and a solvent like methanol .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: D-Sorbitol-d1-2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: It can be reduced back to its original form using hydrogen gas in the presence of a palladium catalyst.
Substitution: Deuterium atoms in this compound can be replaced with other functional groups using various reagents under specific conditions.
Major Products: The major products formed from these reactions include D-Fructose-d1-2, various deuterated derivatives, and other sugar alcohols depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Sorbitol-d1-2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. Its deuterium labeling allows for precise tracking using mass spectrometry .
Biology: In biological research, this compound is used to study the effects of sugar alcohols on cellular processes. It helps in understanding the role of sugar alcohols in osmoregulation and stress responses in cells .
Medicine: this compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Its deuterium labeling provides a clear distinction from endogenous compounds, allowing for accurate measurement .
Industry: In the food industry, this compound is used as a stabilizing excipient, sweetener, humectant, and thickener. Its deuterium labeling also makes it useful in quality control and product development .
Wirkmechanismus
D-Sorbitol-d1-2 exerts its effects primarily through its role as a sugar alcohol. It acts as an osmotic agent, drawing water into the large intestine and stimulating bowel movements. This mechanism is similar to that of D-Sorbitol, but the deuterium labeling allows for more precise studies of its pharmacokinetics and metabolism .
Vergleich Mit ähnlichen Verbindungen
D-Glucitol: Another name for D-Sorbitol, used interchangeably in scientific literature.
Isosorbide: A derivative of D-Sorbitol used in the production of biodegradable plastics and pharmaceuticals.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling. This labeling allows for precise tracking in metabolic studies and provides unique insights into the pharmacokinetics and metabolism of sugar alcohols. Its applications in scientific research, particularly in the fields of chemistry, biology, and medicine, make it a valuable compound for various studies .
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-2-deuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D |
InChI-Schlüssel |
FBPFZTCFMRRESA-UOQUIKDKSA-N |
Isomerische SMILES |
[2H][C@@](CO)([C@H]([C@@H]([C@H](CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


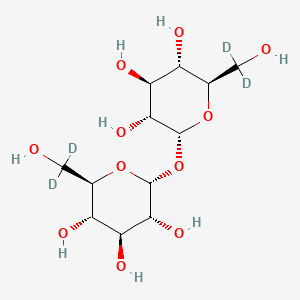
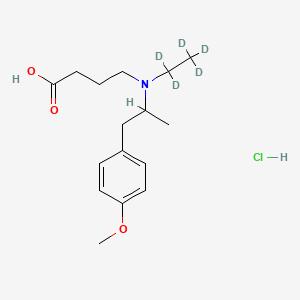
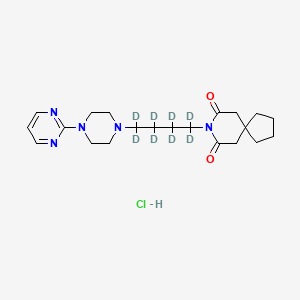
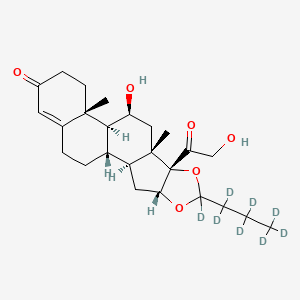

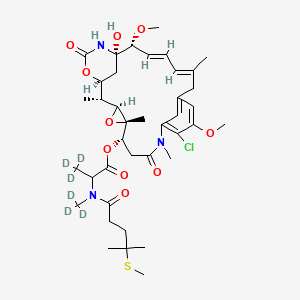
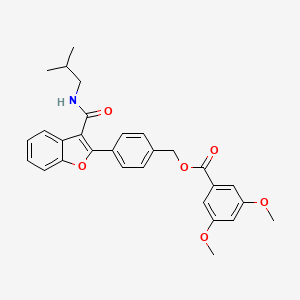
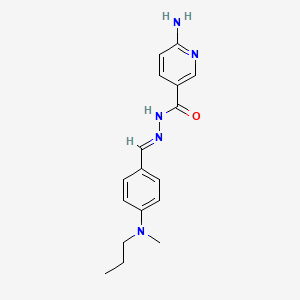
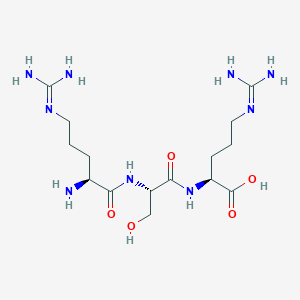
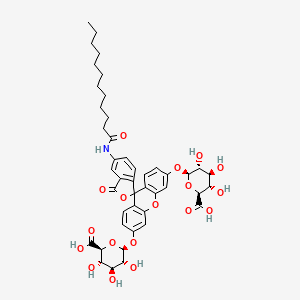
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)

